molecular formula C9H15N3 B11918758 4,4,6-Trimethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine

4,4,6-Trimethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine

Cat. No.: B11918758
M. Wt: 165.24 g/mol
InChI Key: TWAVMXPZCJYMLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4,6-Trimethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine is a heterocyclic compound with the molecular formula C9H15N3. This compound is part of the imidazo[4,5-c]pyridine family, known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,6-Trimethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine typically involves the cyclization of histamine dihydrochloride with paraformaldehyde. The reaction is carried out by dissolving histamine dihydrochloride (3.68g, 20mmol) and paraformaldehyde (1.20g, 40mmol) in water (30ml). The mixture is then heated to reflux for 4 hours. After the reaction, the solvent is evaporated, and the residue is dried under vacuum. The compound can be used without further purification .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

4,4,6-Trimethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[4,5-c]pyridine derivatives with additional oxygen-containing functional groups, while reduction may lead to fully saturated imidazo[4,5-c]pyridine derivatives.

Scientific Research Applications

4,4,6-Trimethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4,6-Trimethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can affect various cellular pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4,6-Trimethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The trimethyl groups can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

4,4,6-trimethyl-1,5,6,7-tetrahydroimidazo[4,5-c]pyridine

InChI

InChI=1S/C9H15N3/c1-6-4-7-8(11-5-10-7)9(2,3)12-6/h5-6,12H,4H2,1-3H3,(H,10,11)

InChI Key

TWAVMXPZCJYMLG-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(C(N1)(C)C)N=CN2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.